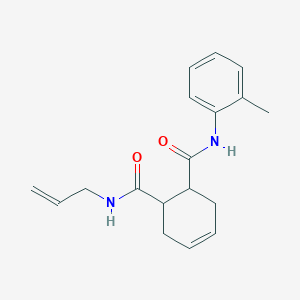
N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide, commonly known as AMC, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of N-substituted cyclic dicarboximides and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of AMC is not fully understood. However, it has been suggested that AMC may exert its therapeutic effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, AMC may reduce inflammation and pain.
Biochemical and Physiological Effects:
AMC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, AMC has been shown to have antifungal and antibacterial properties by disrupting the cell membrane of microorganisms. AMC has also been found to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using AMC in lab experiments is that it has a relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for in vitro and in vivo studies. However, one limitation of using AMC is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on AMC. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer agents. In addition, further research is needed to fully understand the mechanism of action of AMC and its potential side effects.
Conclusion:
In conclusion, N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide is a compound that has shown promising results in various scientific studies. Its potential use as a therapeutic agent for cancer, fungal and bacterial infections, and neurological disorders makes it an exciting area of research. Further studies are needed to fully understand the mechanism of action of AMC and its potential side effects.
Synthesis Methods
The synthesis of AMC involves the reaction of N-allyl phthalimide and 2-methylcyclohexanone in the presence of a base catalyst to form the intermediate product. This intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst to yield the final product, AMC. The synthesis of AMC has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
AMC has been studied extensively for its potential use as a therapeutic agent. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has been shown to have anti-inflammatory and analgesic effects. AMC has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-12-19-17(21)14-9-5-6-10-15(14)18(22)20-16-11-7-4-8-13(16)2/h3-8,11,14-15H,1,9-10,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIZKAXRQGFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![methyl 2-{[({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4893095.png)
![4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B4893100.png)
![1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine](/img/structure/B4893113.png)
![2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]cyclohexanone](/img/structure/B4893115.png)
![4-{2-fluoro-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B4893121.png)
![9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4893133.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)
![2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol](/img/structure/B4893160.png)
![5,6-dimethyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4893166.png)